![molecular formula CuH4O8P2 B106108 Phosphoric acid, copper(2+) salt (2:1) CAS No. 18718-12-2](/img/structure/B106108.png)
Phosphoric acid, copper(2+) salt (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, copper(2+) salt (2:1) is a chemical compound with the molecular formula Cu3H2O8P2. It is commonly used in various research fields due to its unique properties. In
Wirkmechanismus
The mechanism of action of phosphoric acid, copper(2+) salt (2:1) is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Phosphoric acid, copper(2+) salt (2:1) has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress and DNA damage in cells. It has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using phosphoric acid, copper(2+) salt (2:1) in lab experiments is its low cost and availability. The compound is also highly soluble in water, making it easy to work with. However, one of the main limitations is its potential toxicity, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for research on phosphoric acid, copper(2+) salt (2:1). One area of interest is the development of new synthesis methods that can improve the purity and yield of the compound. Another area of interest is the investigation of its potential applications in the field of biomedicine, such as drug delivery and cancer therapy. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of the compound.
Conclusion:
In conclusion, phosphoric acid, copper(2+) salt (2:1) is a versatile compound with various scientific research applications. Its unique properties make it a valuable tool in the synthesis of copper nanoparticles and metal-organic frameworks. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
Phosphoric acid, copper(2+) salt (2:1) can be synthesized through a simple reaction between copper(II) oxide and phosphoric acid. The reaction is as follows:
CuO + 2H3PO4 → Cu3H2O8P2 + H2O
The resulting product is a blue-green crystalline solid that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, copper(2+) salt (2:1) has various scientific research applications. It is commonly used in the synthesis of copper nanoparticles, which have potential applications in catalysis, energy storage, and biomedical fields. The compound is also used in the preparation of copper-based metal-organic frameworks, which have potential applications in gas storage, separation, and sensing.
Eigenschaften
CAS-Nummer |
18718-12-2 |
---|---|
Molekularformel |
CuH4O8P2 |
Molekulargewicht |
253.49 g/mol |
IUPAC-Name |
copper;diphosphate |
InChI |
InChI=1S/Cu.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6 |
InChI-Schlüssel |
MELBZJNMLHHZBH-UHFFFAOYSA-H |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2] |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2] |
Andere CAS-Nummern |
18718-12-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.